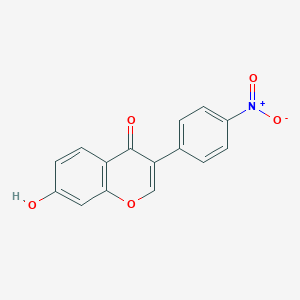

7-Hydroxy-4'-nitroisoflavone

概要

説明

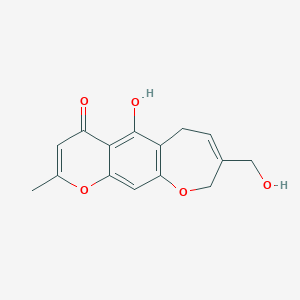

7-Hydroxy-4'-nitroisoflavone is a derivative of isoflavone, a class of compounds known for their significance in pharmaceutical applications. While the provided papers do not directly discuss 7-Hydroxy-4'-nitroisoflavone, they do provide insights into the synthesis, properties, and applications of closely related isoflavone compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of isoflavone derivatives often involves the use of acetophenone and benzaldehyde derivatives as starting materials. For instance, the synthesis of 6-amino-7-hydroxyflavone, a compound structurally similar to 7-Hydroxy-4'-nitroisoflavone, involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate, followed by a series of reactions including cleavage and reduction steps . Another synthesis method for a methylated derivative uses methyl phenylacetate and resorcinol, with a cyclization reagent series including BF3·Et2O-DMF-PCl5, which is found to be mild and efficient .

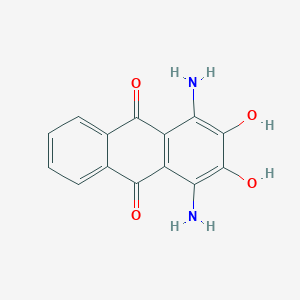

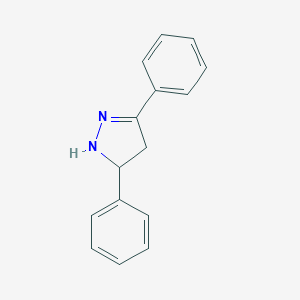

Molecular Structure Analysis

The molecular structure of isoflavones is characterized by a 3-phenylchromen-4-one backbone. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to establish the structure of new isoflavone derivatives . Density functional theory (DFT) calculations can also be employed to predict geometric, electronic, and spectroscopic properties, providing insights into the molecular conformation and stability of these compounds .

Chemical Reactions Analysis

Isoflavones can undergo various chemical reactions, including proton transfer and interactions with other molecules. For example, 7-hydroxyflavone can engage in excited state proton transfer (ESPT) and form anionic species in different environments, which is significant for its antioxidant activity . The interaction of isoflavones with proteins such as human serum albumin (HSA) can lead to changes in their electronic transitions and fluorescence properties, which are useful for understanding their binding mechanisms and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoflavones, including their solubility, crystallization behavior, and thermal stability, are influenced by their molecular structure. Polymorphs and solvates of 7-hydroxyisoflavone have been identified, which differ in packing and conformation, highlighting the compound's versatility and the role of hydrogen bonding in its crystalline forms . The antioxidant activity of isoflavone derivatives is also a key chemical property, with methods such as the DPPH assay being used to evaluate their potential in preventing oxidative damage .

科学的研究の応用

Application 1: Ameliorative Effects to Human Erythrocytes Exposed to Oxidative Damage

- Summary of the Application : 7-Hydroxy-4’-nitroisoflavone (HNF) has been studied for its potential to confer ameliorative effects to human erythrocytes (red blood cells) exposed to oxidative damage . Oxidative damage can lead to a decline in the lifespan of erythrocytes by disrupting their metabolism .

- Methods of Application or Experimental Procedures : The study investigated the effect of HNF on erythrocytes exposed to oxidative damage with hydrogen peroxide (H2O2) application . The possible mitigating effect on the oxidative damage of this flavonoid derivative was revealed with biomarkers such as total superoxide dismutase (SOD), manganese SOD (MnSOD), cupper-zinc SOD (CuZnSOD), catalase (CAT), and lipid peroxidation .

- Results or Outcomes : H2O2 application caused serious decreases in TSOD and CAT enzyme activities as well as the band intensities of MnSOD and CuZnSOD isoenzymes in erythrocytes . In addition, H2O2 increased critically the oxidative products of lipid peroxidation . HNF treatment significantly reduced the level of lipid peroxidation by increasing the antioxidant enzymes activities of erythrocytes in oxidative stress . As a result, it has been revealed that HNF contributes to the attenuation of oxidative damage in human erythrocytes with its own antioxidant effect and/or by promoting antioxidant enzymes .

Application 2: Synthesis of 7-Hydroxy-4-Substituted Coumarins

- Summary of the Application : 7-Hydroxy-4’-nitroisoflavone is a type of coumarin derivative. Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups .

- Methods of Application or Experimental Procedures : Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results, which provides a reference for future industrialized production of coumarins .

- Results or Outcomes : The study developed a more effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives under different conditions . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-hydroxy-3-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEESSYSSRMOMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428664 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4'-nitroisoflavone | |

CAS RN |

15485-80-0 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)